(E)-N-(2,5-dichlorophenyl)-4-(4-methylphenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide
Description
(E)-N-(2,5-dichlorophenyl)-4-(4-methylphenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide is a synthetic heterocyclic compound featuring a thiazole core substituted with a 4-methylphenyl group at position 4, a carbohydrazonoyl cyanide moiety at position 2, and an N-(2,5-dichlorophenyl) group. The E-configuration of the carbohydrazonoyl cyanide group is critical for its stereochemical orientation, influencing molecular interactions and bioactivity.
Properties
IUPAC Name |
(2E)-N-(2,5-dichloroanilino)-4-(4-methylphenyl)-1,3-thiazole-2-carboximidoyl cyanide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12Cl2N4S/c1-11-2-4-12(5-3-11)17-10-25-18(22-17)16(9-21)24-23-15-8-13(19)6-7-14(15)20/h2-8,10,23H,1H3/b24-16+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJCCTYNVVLBGES-LFVJCYFKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC(=N2)C(=NNC3=C(C=CC(=C3)Cl)Cl)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C2=CSC(=N2)/C(=N/NC3=C(C=CC(=C3)Cl)Cl)/C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12Cl2N4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(2,5-dichlorophenyl)-4-(4-methylphenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of Thiazole Ring: The thiazole ring is synthesized through the cyclization of appropriate precursors under controlled conditions.
Introduction of Dichlorophenyl and Methylphenyl Groups: The dichlorophenyl and methylphenyl groups are introduced through substitution reactions using suitable reagents.
Formation of Carbohydrazonoyl Cyanide: The final step involves the formation of the carbohydrazonoyl cyanide moiety through a reaction with cyanogen bromide or similar reagents.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often utilizing advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
(E)-N-(2,5-dichlorophenyl)-4-(4-methylphenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenating agents or nucleophiles in the presence of catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
Scientific Research Applications
(E)-N-(2,5-dichlorophenyl)-4-(4-methylphenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (E)-N-(2,5-dichlorophenyl)-4-(4-methylphenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Table 1: Structural Comparison of Heterocyclic Compounds
Key Observations :
- The thiazole core in the target compound distinguishes it from triazole-based fungicides (e.g., etaconazole) and benzoxazole derivatives .
- Dichlorophenyl substituents are common in pesticidal agents (), suggesting possible bioactivity in the target compound .
Spectroscopic and Analytical Data Comparison
Spectroscopic profiles of analogous compounds provide a basis for hypothesizing the target compound’s characteristics (Table 2).
Table 2: Spectroscopic Data Comparison
Key Observations :
- The absence of a C=S stretch (1243 cm⁻¹ in ) in the target compound’s IR spectrum would differentiate it from triazole-thiones .
- The carbohydrazonoyl cyanide’s C≡N group is expected to produce a strong IR peak near 2200 cm⁻¹, absent in other analogs.
- Aromatic protons in the target’s dichlorophenyl and methylphenyl groups may resonate similarly to ’s compound (6.86–7.26 ppm) .
Biological Activity
(E)-N-(2,5-dichlorophenyl)-4-(4-methylphenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into the synthesis, biological properties, and mechanisms of action of this compound, supported by data tables and research findings.
Structural Characteristics
The compound features a thiazole ring, which is a five-membered heterocyclic structure containing sulfur and nitrogen atoms. It is substituted with a 2,5-dichlorophenyl group and a 4-methylphenyl group, along with a carbohydrazonoyl cyanide moiety. This unique structural arrangement is believed to contribute to its distinctive biological activity profile.
Biological Activities
Research indicates that this compound exhibits various biological activities:
- Antibacterial Activity : The compound has shown effectiveness against several bacterial strains, including Staphylococcus aureus and Escherichia coli. Its mechanism may involve disruption of bacterial cell wall synthesis or inhibition of essential metabolic pathways.
- Antifungal Activity : Preliminary studies suggest potential antifungal properties against drug-resistant strains of fungi such as Candida auris, indicating its utility in treating fungal infections.
- Anticancer Activity : In vitro studies have demonstrated cytotoxic effects on various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer), suggesting that it may inhibit tumor growth through apoptosis induction or cell cycle arrest.
The biological activity of this compound can be attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The thiazole and phenyl rings can interact with active sites of enzymes, potentially inhibiting their activity. For instance, the carbohydrazonoyl cyanide group may form covalent bonds with nucleophilic residues in proteins, modulating biological pathways related to cell proliferation and survival.
- Reactive Oxygen Species (ROS) Generation : The presence of the cyanide moiety may also contribute to oxidative stress in cells, leading to increased ROS production that can induce apoptosis in cancer cells.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes:
- Formation of the thiazole ring through cyclization reactions.
- Introduction of the 2,5-dichlorophenyl and 4-methylphenyl substituents via electrophilic aromatic substitution.
- Coupling with hydrazonoyl cyanide to yield the final product.
Table 1: Summary of Biological Activities
| Activity Type | Target Organisms/Cells | Observations |
|---|---|---|
| Antibacterial | Staphylococcus aureus | Effective against methicillin-resistant strains |
| Escherichia coli | Significant inhibition observed | |
| Antifungal | Candida auris | Higher efficacy than fluconazole |
| Anticancer | MCF-7 (breast cancer) | Induces apoptosis at IC50 values < 10 µM |
| A549 (lung cancer) | Cell cycle arrest observed |
Case Studies
- Antibacterial Efficacy : A study evaluated the compound's effectiveness against various bacterial strains using the disc diffusion method. Results indicated a significant zone of inhibition for both Gram-positive and Gram-negative bacteria.
- Cytotoxicity Assessment : In vitro assays on MCF-7 cells revealed that treatment with the compound resulted in a dose-dependent decrease in cell viability, accompanied by increased markers for apoptosis.
- Mechanistic Insights : Further investigations into the mechanism revealed that the compound induces oxidative stress in cancer cells, leading to mitochondrial dysfunction and subsequent cell death.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
